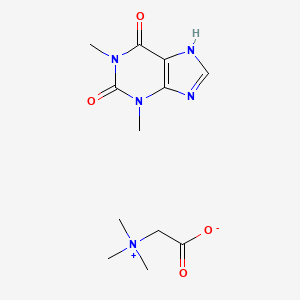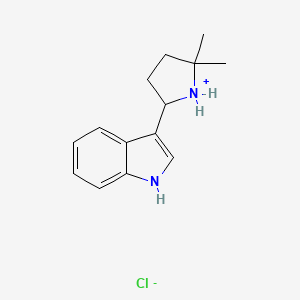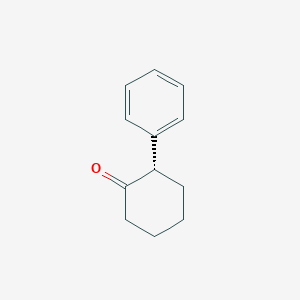
Cyclohexanone, 2-phenyl-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-phenyl-, (2S)- is an organic compound with the molecular formula C12H14O. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2S)- configuration refers to the specific spatial arrangement of its atoms. This compound is a derivative of cyclohexanone, where a phenyl group is attached to the second carbon of the cyclohexanone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-phenyl-, (2S)- can be synthesized through several methods. One common approach involves the enantioselective hydrogenation of 2-phenylcyclohexanone using chiral catalysts. This method ensures the production of the desired (2S)- enantiomer. Another method involves the asymmetric reduction of 2-phenylcyclohexanone using chiral reducing agents.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 2-phenyl-, (2S)- often involves the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve the desired enantioselectivity. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2-phenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenylcyclohexanone.
Reduction: It can be reduced to form 2-phenylcyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: 2-phenylcyclohexanone.
Reduction: 2-phenylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-phenyl-, (2S)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of cyclohexanone, 2-phenyl-, (2S)- depends on its specific application. In enzyme-catalyzed reactions, it acts as a substrate that binds to the active site of the enzyme, undergoing chemical transformation. The molecular targets and pathways involved vary depending on the specific enzyme and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler ketone with a six-membered ring.
2-Phenylcyclohexanone: The racemic mixture of the compound without specific enantiomeric configuration.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
Cyclohexanone, 2-phenyl-, (2S)- is unique due to its chiral nature and specific (2S)- configuration. This enantiomeric purity is crucial in applications requiring high stereoselectivity, such as in asymmetric synthesis and chiral catalysis.
Eigenschaften
CAS-Nummer |
34281-94-2 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(2S)-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m0/s1 |
InChI-Schlüssel |
DRLVMOAWNVOSPE-NSHDSACASA-N |
Isomerische SMILES |
C1CCC(=O)[C@@H](C1)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide](/img/structure/B13730145.png)
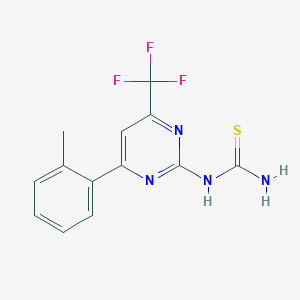
![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)


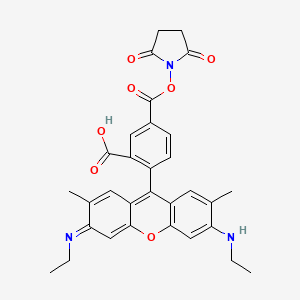

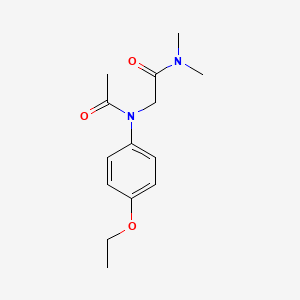
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
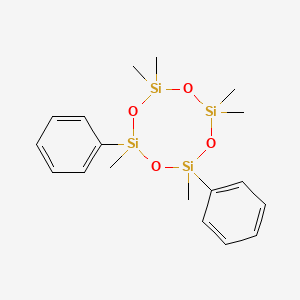
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)
